molecular formula C18H20BrNO4 B1195958 N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine

N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No. B1195958
M. Wt: 394.3 g/mol
InChI Key: BQFZEMZEPDSJKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine is a benzodioxine.

Scientific Research Applications

Synthesis of CCR5 Antagonists

  • A practical method for synthesizing an orally active CCR5 antagonist, including N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine, has been developed. This compound is part of a class of molecules with potential therapeutic applications in treating conditions like HIV/AIDS (Ikemoto et al., 2005).

Antibacterial and Antifungal Agents

  • N-substituted derivatives of this compound have been synthesized and found to have significant antibacterial and antifungal properties, making them potential candidates for developing new therapeutic agents for infectious diseases (Abbasi et al., 2017).

Biofilm Inhibition and Cytotoxicity

  • Certain derivatives of N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine exhibit inhibitory action against bacterial biofilms, alongside displaying moderate cytotoxicity, which is important in the context of treating bacterial infections and evaluating drug safety (Abbasi et al., 2020).

Enzyme Inhibition Studies

  • The compound and its derivatives have been studied for their inhibitory potential against various enzymes, indicating potential applications in the treatment of diseases like diabetes and other metabolic disorders (Abbasi et al., 2019).

Antioxidant Activity

  • Some derivatives have been evaluated for their antioxidant activity, showing promising results stronger than or comparable to known antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests potential use in preventing oxidative stress-related diseases or in food preservation (Li et al., 2011).

properties

Product Name

N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine

Molecular Formula

C18H20BrNO4

Molecular Weight

394.3 g/mol

IUPAC Name

N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine

InChI

InChI=1S/C18H20BrNO4/c1-3-22-18-14(19)8-12(9-17(18)21-2)11-20-13-4-5-15-16(10-13)24-7-6-23-15/h4-5,8-10,20H,3,6-7,11H2,1-2H3

InChI Key

BQFZEMZEPDSJKL-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1Br)CNC2=CC3=C(C=C2)OCCO3)OC

Canonical SMILES

CCOC1=C(C=C(C=C1Br)CNC2=CC3=C(C=C2)OCCO3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine
Reactant of Route 2
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N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine
Reactant of Route 3
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N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine
Reactant of Route 4
N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine
Reactant of Route 5
N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine
Reactant of Route 6
N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine

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